molecular formula C6H8F2O4 B12834867 Dimethyl (2S,3S)-2,3-Difluorosuccinate

Dimethyl (2S,3S)-2,3-Difluorosuccinate

Cat. No.: B12834867
M. Wt: 182.12 g/mol
InChI Key: HTCDJPGLTNCTGT-QWWZWVQMSA-N
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Description

Dimethyl (2S,3S)-2,3-Difluorosuccinate is a chiral compound with significant importance in organic chemistry It is a derivative of succinic acid, where two fluorine atoms are substituted at the 2 and 3 positions, and the carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,3S)-2,3-Difluorosuccinate typically involves the fluorination of dimethyl succinate. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a solvent like dichloromethane, at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and safety of the fluorination process, allowing for better control over reaction parameters and reducing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3S)-2,3-Difluorosuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl (2S,3S)-2,3-Difluorosuccinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl (2S,3S)-2,3-Difluorosuccinate involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This compound can also participate in covalent bonding with nucleophilic sites, altering the function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2S,3S)-2,3-Dibromosuccinate
  • Dimethyl (2S,3S)-2,3-Dichlorosuccinate
  • Dimethyl (2S,3S)-2,3-Diiodosuccinate

Uniqueness

Dimethyl (2S,3S)-2,3-Difluorosuccinate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated succinates. Fluorine’s high electronegativity and small size make it an excellent candidate for enhancing the stability and bioactivity of the compound .

Properties

Molecular Formula

C6H8F2O4

Molecular Weight

182.12 g/mol

IUPAC Name

dimethyl (2S,3S)-2,3-difluorobutanedioate

InChI

InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1

InChI Key

HTCDJPGLTNCTGT-QWWZWVQMSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H](C(=O)OC)F)F

Canonical SMILES

COC(=O)C(C(C(=O)OC)F)F

Origin of Product

United States

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